2-Isopropoxyphenol-d7
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Overview
Description
2-Isopropoxyphenol-d7 is a deuterium-labeled version of 2-Isopropoxyphenol. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxyphenol-d7 involves the deuteration of 2-Isopropoxyphenol. Deuteration is typically achieved by replacing the hydrogen atoms in the molecule with deuterium atoms. This can be done using deuterated reagents or solvents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled environments to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxyphenol-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce quinones, while reduction can yield alcohols .
Scientific Research Applications
2-Isopropoxyphenol-d7 has several applications in scientific research, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the movement and transformation of molecules within biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of new compounds.
Industry: Applied in the development of new materials and chemicals
Mechanism of Action
The mechanism of action of 2-Isopropoxyphenol-d7 involves its incorporation into molecules as a deuterium-labeled analog. This labeling allows researchers to track the movement and transformation of the molecule within biological systems. The molecular targets and pathways involved depend on the specific application and the molecule being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Isopropoxyphenol-d7 include other deuterium-labeled phenols and isotopically labeled compounds such as:
- 1-Naphthol-d7
- 2-Naphthol-d7
- Bisphenol A-d16
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of deuterium atoms, which provide distinct advantages in scientific research. These advantages include improved stability and altered pharmacokinetic profiles, making it a valuable tool in various fields of study .
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phenol |
InChI |
InChI=1S/C9H12O2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,10H,1-2H3/i1D3,2D3,7D |
InChI Key |
ZNCUUYCDKVNVJH-QXMYYZBZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=CC=CC=C1O |
Canonical SMILES |
CC(C)OC1=CC=CC=C1O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.